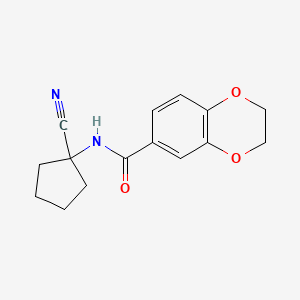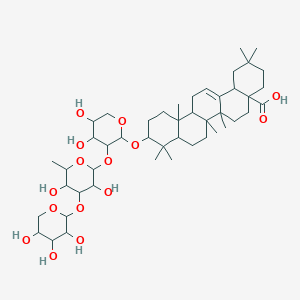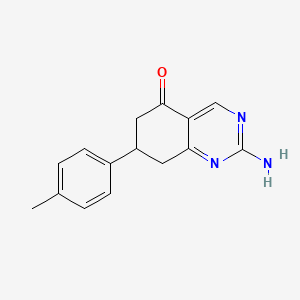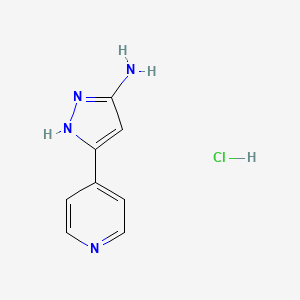![molecular formula C21H24N8O2S2 B2487001 4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1172720-64-7](/img/structure/B2487001.png)
4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals known for their significant biological activities, which often include antimicrobial and anti-inflammatory properties. Such compounds are synthesized through intricate chemical reactions, leveraging specific functional groups to achieve desired properties.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin derivatives involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) detailed the synthesis of a similar compound through a green synthetic method, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017). This process underscores the complexity and efficiency considerations in synthesizing such molecules.
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using techniques like 1H NMR and MS. Wu et al. (2005) reported on the molecular structures of related compounds, highlighting the presence of intramolecular N-H...O bonds and almost planar rings formed by these bonds, indicative of the compound's stable configuration (Wu, Zhu, Li, Ren, Li, & Yang, 2005).
Chemical Reactions and Properties
Chemical properties of such compounds involve their reactivity towards various agents and conditions. Andersen et al. (1986) discussed the conversion of 5-(acylamino)-2-methyl-4-thiazolecarboxamides into N-arylthiazolo[5,4-d]pyrimidin-7-amines and 9-aryl-1,9-dihydro-6H-purine-6-thiones, showcasing the versatility in chemical transformations (Andersen, Hammad, & Pedersen, 1986).
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives, related structurally to the compound , have been studied for their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines and for inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Heterocyclic Synthesis for Antimicrobial Activity
Compounds with a structure similar to the given chemical have been synthesized as part of a study exploring heterocyclic synthesis. These compounds, including various pyrimidine derivatives, have been assessed for their potential antimicrobial activity, suggesting a potential application in the development of new antimicrobial agents (Ho & Suen, 2013).
PET Imaging Agent Synthesis
A derivative of pyrazolo[3,4-d]pyrimidine has been synthesized for potential use as a PET imaging agent. This research indicates the possible application of such compounds in medical imaging, particularly in the imaging of enzymes associated with neuroinflammation (Wang et al., 2018).
Antimicrobial and Anti-inflammatory Agents
Another application of pyrazolo[3,4-d]pyrimidine derivatives is in the synthesis of compounds with antimicrobial and anti-inflammatory properties. These compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains, indicating their potential use in treating infections and inflammation (Khobragade et al., 2010).
Fungicidal Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have also been investigated for their fungicidal properties. The synthesis of such compounds and their evaluation against various fungal strains suggest their potential application in agriculture as fungicides (Liu et al., 2023).
properties
IUPAC Name |
4-methyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2S2/c1-14-16(33-21(24-14)28-6-3-4-7-28)19(30)22-5-8-29-18-15(13-23-29)17(25-20(26-18)32-2)27-9-11-31-12-10-27/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,22,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWANXOTYHBEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=NC(=N4)SC)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)
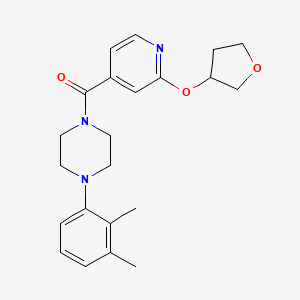
![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)
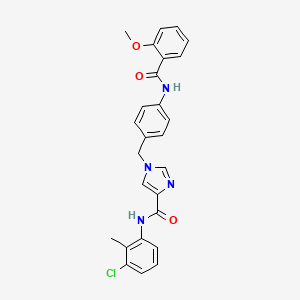
![2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2486934.png)
